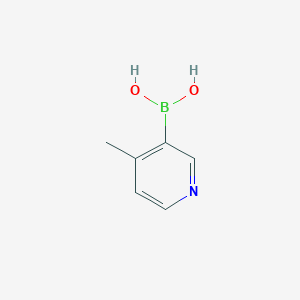









|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[B:9](OC(C)C)([O:14]C(C)C)[O:10]C(C)C.C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[CH3:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[B:9]([OH:14])[OH:10]
|


|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1C
|
|
Name
|
|
|
Quantity
|
10.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
17.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for an additional 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the dry ice bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched by the addition of 2N HCl (60 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Upon reaching room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting yellow solution was transferred to a 500 mL separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with THF (3×60 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solid material was vigorously stirred with acetonitrile
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=NC=C1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 16.06 mmol | |
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 48.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |